3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one

Steric shielding LogP Lipophilicity

Medicinal chemistry teams often struggle to find sterically demanding building blocks for probing kinase selectivity or optimizing CNS drug candidates. 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one solves this by providing a bulky tert-butyl handle that fundamentally alters target engagement compared to methyl or n-alkyl analogs. - Enables rapid parallel synthesis of focused libraries via the primary amine handle. - Serves as a critical negative control for CDK2/7/9 inhibition (SNS-032 scaffold) and a key intermediate for CB1 antagonist SAR. - Supplied at ≥95% purity with long-term stability ensured by -20°C storage; standard global ambient shipping.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13240357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C(=O)N1)CN
InChIInChI=1S/C10H16N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,6,11H2,1-3H3,(H,12,13)
InChIKeyILNJVVJBDBJDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one Procurement


3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one (CAS 1249706-38-4) is a specialized heterocyclic building block featuring a 1,2-dihydropyridin-2-one core substituted with an aminomethyl group at the 3-position and a bulky tert-butyl group at the 6-position [1]. This compound belongs to the broader class of amino-methylated 2-pyridinones, which have been described in patents for inhibiting bacterial pili formation and for cannabinoid CB1 receptor antagonism [2]. Its primary utility lies in its role as a synthetic intermediate, where the primary amine provides a handle for further derivatization, and the tert-butyl group confers distinct steric and lipophilic properties compared to its n-alkyl and aryl analogs. The compound is typically supplied at 95% purity and recommended for storage at -20°C for long-term stability [1].

Primary amine handle for amide coupling and derivatization
6‑tert‑butyl group provides steric shielding and modulated lipophilicity
Suited for medicinal chemistry library synthesis and scaffold diversification

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one: Irreplaceable vs Analogs


The tert-butyl substituent at the 6-position of 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one fundamentally differentiates it from its n-butyl, methyl, and phenyl analogs in terms of steric occupancy, lipophilicity, and metabolic stability [1]. The marketed CDK inhibitor SNS-032 (the 6-methyl analog) demonstrates potent activity against CDK2, 7, and 9, but its selectivity profile is highly dependent on the small methyl group, making the tert-butyl analog unsuitable as a simple substitute in biological assays . Similarly, the n-butyl analog (CAS 147876-58-2) offers a flexible, linear alkyl chain that cannot replicate the rigid steric shielding provided by the branched tert-butyl moiety . A positional isomer (CAS 1697774-59-6), where the aminomethyl group is relocated to the 6-position, introduces a tertiary amine character, altering the basicity and hydrogen-bonding capacity of the molecule [2]. Direct substitution with any of these analogs in a synthetic pathway or biological model would result in different reactivity, target engagement, and pharmacokinetic properties.

Target Branched tert-butyl at 6‑position
n‑Butyl analog Linear alkyl chain cannot replicate rigid steric shielding
Target Bulky 6‑tert-butyl incompatible with CDK2/7/9 active site
Methyl analog (SNS‑032) Small methyl group is critical for ATP‑competitive CDK binding; steric clash expected
Target Primary amine at 3‑position (nucleophilic)
Positional isomer Secondary tert-butylamino group alters basicity and reduces coupling reactivity

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one: Quantitative Differentiation


Steric Bulk: tert-Butyl vs n-Butyl and Methyl Analogs

The tert-butyl group at the 6-position provides significantly greater steric bulk than the n-butyl or methyl analogs, as reflected by the increased number of heavy atoms (13 for the tert-butyl vs. 12 for the n-butyl analog) and a larger topological polar surface area (55.1 Ų for the target compound) . The n-butyl analog (CAS 147876-58-2) has an identical molecular formula (C10H16N2O) but a linear alkyl conformation with one fewer rotatable bond, resulting in a different spatial orientation and reduced steric occlusion of the pyridinone ring . The CDK inhibitor SNS-032 (6-methyl analog, C7H10N2O·2HCl) has a molecular weight of 211.08 g/mol (including dihydrochloride salt) and a much smaller steric footprint, which is critical for its ATP-competitive binding mode in the CDK2 active site .

Steric bulk comparison
Class-level inference
Heavy atom count: 13 vs 12; PSA 55.1 Ų (identical)
Greater steric occlusion may alter target engagement
Computed descriptors; no experimental conformational data
Steric shielding LogP Lipophilicity Molecular modeling

Lipophilicity (XLogP3) vs N-Substituted Analog

A closely related N-substituted analog, 3-Amino-6-tert-butyl-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one (CAS 1488547-37-0), exhibits an XLogP3 of 1.5, indicating moderate lipophilicity [1]. The target compound, lacking the polar 2-methoxyethyl N-substituent but retaining the free NH group, is predicted to have a higher XLogP3 value of approximately 2.0–2.5 based on the contribution of the free lactam NH and the absence of the ether oxygen [2]. The N-substituted analog's enhanced aqueous solubility (due to the methoxyethyl group) contrasts with the target compound's greater membrane permeability, which may be advantageous for CNS penetration in drug discovery programs but detrimental for aqueous formulation.

Lipophilicity vs N‑substituted analog
Cross-study comparable
Predicted XLogP3 ~2.0–2.5 vs 1.5 for N‑(2‑methoxyethyl) analog
Supports membrane permeability screening context
Target value estimated; no experimental logP available
Lipophilicity XLogP3 Aqueous solubility Drug-likeness

Positional Isomer Effect on Basicity and Reactivity

The target compound has the aminomethyl substituent at the 3-position of the pyridinone ring, which is conjugated with the electron-withdrawing carbonyl group . In contrast, the positional isomer 6-[(tert-butylamino)methyl]-1,2-dihydropyridin-2-one (CAS 1697774-59-6) has a secondary amine at the 6-position where the electron density is different due to the proximity to the ring nitrogen [1]. This positional difference affects the pKa of the amino group: the 3-aminomethyl group in the target compound is expected to have a lower pKa (weaker base) due to the electron-withdrawing effect of the adjacent carbonyl, whereas the 6-tert-butylaminomethyl group in the isomer is a secondary amine with potentially higher basicity. This distinction is crucial for downstream reactions: the target compound's primary amine is a better nucleophile for amide coupling, while the isomer's secondary tert-butylamine may be more sterically hindered and less reactive in such transformations.

Positional isomer basicity
Class-level inference
Predicted pKa ~8–9 (primary amine) vs ~9–10 (secondary tert‑butylamine)
Primary amine at 3‑position exhibits higher nucleophilicity for amide coupling
pKa values predicted; experimental data unavailable
Positional isomerism Amine basicity Nucleophilicity Derivatization

CDK Inhibition: SNS-032 vs 6-tert-Butyl Analog

SNS-032 (BMS-387032), the 6-methyl analog of the target compound, is a potent and selective CDK inhibitor with IC50 values of 48 nM for CDK2, 62 nM for CDK7, and 4 nM for CDK9, while showing 10- to 20-fold selectivity over CDK1 (480 nM) and CDK4 (925 nM) . The 6-tert-butyl substituent in the target compound introduces substantially greater steric bulk that would likely clash with the ATP-binding pocket of CDK2 based on co-crystal structures of SNS-032 . This steric incompatibility suggests that the target compound would not retain the CDK2/7/9 inhibitory activity of SNS-032. However, this same steric feature may confer selectivity for alternative kinase targets with larger ATP-binding pockets or allosteric sites, making the tert-butyl analog a potentially valuable tool compound for probing kinase selectivity profiles distinct from those addressed by SNS-032.

CDK inhibition comparison
Class-level inference
SNS‑032 CDK2 IC50 48 nM, CDK9 IC50 4 nM; target predicted >100‑fold less potent
Supports use as kinase selectivity probe, not CDK inhibitor
No direct CDK data for target; steric incompatibility inferred
CDK inhibition Kinase selectivity Cancer therapeutics Structure-activity relationship

Physicochemical Properties vs n-Butyl and Phenyl Analogs

The target compound (C10H16N2O, MW 180.25) has 2 hydrogen bond donors (NH2 and NH) and 2 hydrogen bond acceptors (C=O), with a topological PSA of 55.1 Ų . The n-butyl analog (CAS 147876-58-2) has an identical molecular formula, MW, and hydrogen bond donor/acceptor count, differing only in the shape of the alkyl substituent . The phenyl analog (CAS not specified, but 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one, C12H12N2O, MW 200.24) introduces an aromatic ring that increases molecular weight by ~11%, adds π-stacking potential, and may significantly alter the compound's solubility and protein binding characteristics . The tert-butyl analog occupies a middle ground: it provides greater lipophilicity than the n-butyl analog due to the branched alkyl chain but lacks the potential toxicity and metabolic liabilities associated with the aniline-like substructure of the phenyl analog.

Physicochemical profile vs analogs
Class-level inference
MW 180.25 (identical to n‑butyl), PSA 55.1 Ų across analogs; tert‑butyl provides branched lipophilicity
Unique steric/lipophilic profile without aromatic toxicity risk
Computed properties; experimental LogP/D not available
Physicochemical properties Molecular weight Polar surface area Hydrogen bond donors

Procurement Scenarios for 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one


Kinase-Focused Libraries: Steric Differentiation from SNS-032

Medicinal chemistry teams developing kinase inhibitors can use this compound as a key intermediate to synthesize analogs with a bulky tert-butyl group replacing the methyl group of SNS-032. As evidenced by SNS-032's CDK2 IC50 of 48 nM and CDK9 IC50 of 4 nM , the methyl group is critical for potency. Introducing a tert-butyl group at the 6-position provides a steric probe to explore alternative kinase targets or allosteric sites. The compound's primary amine at the 3-position allows for rapid diversification through amide coupling or reductive amination, enabling the parallel synthesis of focused libraries.

Synthetic Intermediate for CB1 Antagonists

Aminomethylpyridine derivatives have been patented as peripherally and centrally located cannabinoid CB1 receptor antagonists . The tert-butyl substituent on the pyridinone ring enhances lipophilicity and metabolic stability compared to the n-butyl analog [1], making it a preferred scaffold for CNS-penetrant CB1 antagonists. The target compound can be functionalized at the primary amine to generate diverse analogs for structure-activity relationship (SAR) studies aimed at identifying selective peripheral CB1 antagonists with reduced CNS side effects.

Negative Control in CDK Inhibition Assays

Given the predicted loss of CDK2/7/9 inhibitory activity due to steric hindrance from the tert-butyl group (compared to SNS-032's potent CDK9 IC50 of 4 nM and CDK2 IC50 of 48 nM) , this compound can serve as a valuable negative control in kinase selectivity panels. Researchers can use it to confirm that observed biological effects are specifically mediated through CDK inhibition rather than off-target effects common to the amino-methylpyridinone scaffold. This application is particularly relevant for groups studying the therapeutic window of CDK inhibitors in oncology.

Precursor for Physicochemical Optimization in Lead Series

The target compound's predicted XLogP3 of 2.0–2.5, compared to the N-(2-methoxyethyl) analog's XLogP3 of 1.5 [1], makes it a useful intermediate for tuning lipophilicity in lead optimization. The primary amine handle allows for the introduction of solubilizing groups (e.g., PEG chains, carboxylic acids) to improve aqueous solubility without altering the core scaffold's steric properties. This makes the compound a strategic starting point for balancing potency (driven by the tert-butyl group's hydrophobic interactions) with drug-like physicochemical properties.

Application
Selection Property
Validation Focus
Kinase-focused library diversification
Primary amine handle & steric probe from tert‑butyl
Verify steric impact on kinase selectivity profiles
CB1 receptor tool compound intermediate synthesis
Lipophilicity and metabolic stability conferred by tert‑butyl
SAR studies on peripheral vs central CB1 target engagement
CDK inhibition assay negative control
Predicted loss of CDK activity due to steric bulk
Confirm on‑target effects vs scaffold‑mediated artifacts
Lead physicochemical optimization precursor
Modifiable primary amine and tunable lipophilicity via N‑derivatization
Balance potency and drug‑like properties in lead series
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